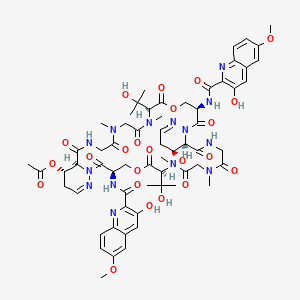

Luzopeptin b

Description

Properties

CAS No. |

76149-24-1 |

|---|---|

Molecular Formula |

C62H76N14O23 |

Molecular Weight |

1385.3 g/mol |

IUPAC Name |

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |

InChI |

InChI=1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1 |

InChI Key |

HIWMCVYLBVFQQN-VBOHDVKSSA-N |

SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

Canonical SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

Synonyms |

BBM 928B BBM-928 B BBM-928B |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Luzopeptin B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the solution-state conformation of complex molecules like Luzopeptin (B1179268) B. auremn.org.br By exploiting the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecule's structural and dynamic features.

One-Dimensional NMR Techniques (e.g., ¹H, ³¹P)

One-dimensional (1D) NMR experiments, particularly ¹H (proton) and ³¹P (phosphorus) NMR, offer fundamental yet crucial information about the molecular structure.

¹H NMR: The ¹H NMR spectrum of Luzopeptin B reveals a complex pattern of signals corresponding to the numerous protons within its peptide and chromophore moieties. hmdb.cahmdb.ca Chemical shifts of these protons provide initial clues about their local electronic environments. For instance, in studies of Luzopeptin-DNA complexes, significant upfield shifts are observed for the base pair and quinoline (B57606) ¹H resonances, which are indicative of ring-current effects arising from the intercalation of the chromophores between DNA base pairs. nih.gov

³¹P NMR: When studying the interaction of Luzopeptin B with DNA, ³¹P NMR is particularly informative. libretexts.org The phosphorus atoms in the DNA backbone are sensitive to conformational changes. Upon binding of Luzopeptin B, notable downfield shifts of at least 0.5 p.p.m. in two phosphate (B84403) resonances are observed. nih.govportlandpress.com This perturbation suggests a pronounced local unwinding of the DNA helix at the sites of intercalation. nih.govportlandpress.com The chemical shifts in ³¹P NMR are sensitive to solution pH, a factor that must be considered during analysis. dentaltrey.it

Table 1: Illustrative ¹H and ³¹P NMR Chemical Shift Perturbations upon Luzopeptin B-DNA Complex Formation

| Nucleus | Observation | Implication |

| Quinoline ¹H | Upfield shifts | Ring-current effects from intercalation |

| DNA Base Pair ¹H | Upfield shifts | Intercalation and groove binding |

| DNA Backbone ³¹P | Downfield shifts (~0.5 ppm) | Local helix unwinding |

Two-Dimensional NMR Methodologies (e.g., NOESY, HMBC, COSY, DFC-COSY, HSQC)

Two-dimensional (2D) NMR techniques provide a more detailed picture by revealing correlations between different nuclei, allowing for a more complete assignment of resonances and the determination of through-bond and through-space connectivities. princeton.edugithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. uzh.chresearchgate.net It is instrumental in identifying the spin systems of the individual amino acid residues within the peptide ring of Luzopeptin B.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the three-dimensional structure in solution. It detects protons that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch In the context of the Luzopeptin-DNA complex, numerous intermolecular NOEs between the antibiotic and nucleotide protons have been identified. nih.govnih.gov These NOEs are critical for defining the precise position and orientation of the bound drug molecule within the DNA minor groove. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. researchgate.netemerypharma.com This is essential for assigning the carbon and nitrogen resonances of the peptide backbone and side chains.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and heteronuclei over longer ranges (typically 2-4 bonds). researchgate.netemerypharma.com This information is vital for connecting different spin systems and for positioning the quinoline chromophores relative to the peptide backbone.

The combined application of these 1D and 2D NMR techniques has enabled the detailed characterization of the Luzopeptin-d(GCATGC)₂ complex. nih.govportlandpress.com

Elucidation of Peptide Ring Conformation and Chromophore Orientation

Through the integration of data from various NMR experiments, a detailed model of the Luzopeptin B-DNA complex has been constructed. nih.gov Luzopeptin B binds to the minor groove of DNA, with its quinoline chromophores intercalating at the 5'-CpA and 5'-TpG steps. nih.govportlandpress.com The cyclic depsipeptide ring spans the central A·T base pairs. nih.govportlandpress.com The chromophores are observed to stack primarily on the adenine (B156593) bases. nih.gov

A key finding from these studies is a postulated conformational change in the peptide ring upon binding to DNA. This involves a 90-degree rotation of the pyridazine-glycine amide group linkage towards the DNA surface. nih.govportlandpress.com This movement disrupts the transannular hydrogen bonds between glycine (B1666218) residues present in the free antibiotic, allowing the glycine NH groups to form new hydrogen bonds with the thymine (B56734) O-2 atoms of the DNA. nih.govresearchgate.net This conformational adjustment also shortens the major axis of the depsipeptide, making the distance between the chromophores more suitable for spanning two base pairs. nih.govportlandpress.com

Atomic Force Microscopy (AFM) for Single Molecule Structural Insights

Atomic Force Microscopy (AFM) is a powerful imaging technique that allows for the visualization of single molecules and their complexes under near-physiological conditions. fsu.edu It has provided invaluable insights into the interaction of Luzopeptin B with DNA.

Visualization of DNA-Luzopeptin B Complexes

AFM enables the direct visualization of individual DNA molecules and the complexes they form with Luzopeptin B. nih.gov These images reveal distinct morphological changes in the DNA upon drug binding. As the concentration of Luzopeptin B increases, a higher proportion of DNA molecules exhibit complex morphologies. researchgate.netnih.govuba.ar These complex structures are proposed to arise from both intermolecular and intramolecular cross-linking of the DNA, a phenomenon directly observed in AFM images. researchgate.netnih.govuba.ar

Analysis of Drug-Induced DNA Contour Length Modifications

A key quantitative measurement obtainable from AFM images is the contour length of the DNA molecules. uba.ar The theory of intercalation predicts that the insertion of a molecule between base pairs will increase the length of the DNA. For a bisintercalator like Luzopeptin B, each bound molecule is expected to increase the DNA contour length by approximately 0.68 nm. uba.ar

AFM studies on Luzopeptin B have confirmed this length increase. uba.arresearchgate.net The binding of Luzopeptin B was investigated using DNA sequences with varying GC content (42% and 59%). nih.govuba.ar The results showed a greater degree of bisintercalation, and thus a larger increase in contour length, for the DNA with the lower GC content (AT-rich). researchgate.netfsu.eduuba.ar This finding is consistent with earlier studies indicating a preference of Luzopeptin B for AT-rich DNA sequences. researchgate.netuba.ar

The measured increase in contour length was found to plateau at saturation, corresponding to the binding of one Luzopeptin B molecule for every 40 base pairs in the 42% GC DNA and every 72 base pairs in the 59% GC DNA. researchgate.netnih.govuba.ar

Table 2: AFM-Based Analysis of Luzopeptin B Binding to DNA

| DNA Sequence (GC Content) | Binding Saturation (bp/drug molecule) | Observation |

| 42% | ~40 | Higher degree of bisintercalation |

| 59% | ~72 | Lower degree of bisintercalation |

Characterization of DNA Cross-Linking Phenomena (Inter- and Intramolecular)

Luzopeptin B, a potent antitumor antibiotic, exerts its effects primarily through its interaction with DNA. A key feature of this interaction is its ability to induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-links. This dual cross-linking capability stems from its structure as a bisintercalator, where two quinoline chromophores are held in a specific spatial orientation by a cyclic decadepsipeptide scaffold. researchgate.netmdpi.comnih.gov

Initial studies provided some conflicting reports on whether luzopeptin could form intermolecular cross-links. uba.ar However, subsequent and more direct evidence, particularly from Atomic Force Microscopy (AFM), has definitively confirmed that luzopeptin facilitates both forms of cross-linking. nih.govuba.arresearchgate.net AFM imaging directly visualizes DNA molecules and has shown a concentration-dependent increase in complex DNA morphologies upon treatment with luzopeptin B. uba.arresearchgate.net These complex structures are interpreted as direct evidence of both inter- and intramolecularly cross-linked DNA species. nih.govresearchgate.net

Gel electrophoresis experiments provide further support for this mechanism. In non-denaturing polyacrylamide gels, the interaction of luzopeptin with DNA fragments leads to a reduction in electrophoretic mobility and a smearing of the bands, which is consistent with the formation of intramolecularly cross-linked duplexes. researchgate.netnih.gov Studies using endonuclease-restricted plasmid DNA treated with Luzopeptin A, a close analog, showed the appearance of new, slower-migrating DNA bands. nih.gov These bands were identified as products of intermolecular cross-linking, where one luzopeptin molecule bridges two separate DNA fragments. nih.govoup.com Maximal formation of these intermolecularly cross-linked products was observed at a luzopeptin A to DNA ratio of 0.14 to 0.18. nih.gov

The binding of luzopeptin to DNA is tight and has been suggested to be possibly covalent in nature. researchgate.netnih.gov Footprinting experiments reveal that while there is no rigid sequence requirement, luzopeptin preferentially binds to regions rich in alternating adenine (A) and thymine (T) residues. researchgate.netresearchgate.netnih.gov Nevertheless, binding to other DNA sequences is not excluded. uba.arnih.gov

Table 1: Experimental Evidence for Luzopeptin-Induced DNA Cross-Linking

| Experimental Technique | Observation | Interpretation | Citation |

|---|---|---|---|

| Atomic Force Microscopy (AFM) | Increased proportion of DNA molecules with complex morphology at higher luzopeptin concentrations. | Direct evidence of both inter- and intramolecular DNA cross-linking. | nih.govuba.arresearchgate.net |

| Gel Electrophoresis (Non-denaturing PAGE) | Reduced mobility and smearing of DNA bands. | Consistent with intramolecular cross-linking. | researchgate.netnih.gov |

| Gel Electrophoresis (Agarose) | Formation of new, slower-migrating DNA bands with restricted DNA fragments. | Evidence of intermolecular cross-linking between separate DNA molecules. | nih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization (e.g., LC-MS, Tandem MS)

Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the characterization of complex natural products like Luzopeptin B. These methods are crucial for confirming molecular weight, elucidating structural features, and analyzing complex biological mixtures.

The molecular identity of Luzopeptin B has been established through these techniques. High-resolution mass spectrometry provides the accurate mass necessary to confirm its elemental composition.

Table 2: Molecular Properties of Luzopeptin B

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C62H76N14O23 | naturalproducts.net |

| Heavy Atom Number | 99 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 27 | naturalproducts.net |

| Hydrogen Bond Donor Count | 9 | naturalproducts.net |

| Rotatable Bond Count | 9 | naturalproducts.net |

LC-MS is widely employed in the study of luzopeptins. For instance, HPLC analysis of metabolic extracts from the producing organism, Actinomadura luzonensis, and its genetically engineered mutants has been used to identify various luzopeptin congeners and to probe the compound's biosynthetic pathway. researchgate.netresearchgate.net LC-MS is also used to monitor the progress of in vitro enzymatic reactions during the reconstitution of these biosynthetic pathways. researchgate.net

A typical LC-MS analysis for luzopeptins and related cyclic peptides involves reversed-phase chromatography. nih.govacs.orgacs.org Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation, providing fragmentation patterns that help to sequence the peptide backbone and identify modifications. mdpi.comnih.govresearchgate.net

Table 3: Representative LC-MS Parameters for Analysis of Luzopeptin-like Peptides

| Parameter | Description | Common Settings | Citation |

|---|---|---|---|

| LC Column | Stationary Phase | Reversed-phase (e.g., C18, C8) | nih.govacs.orgfigshare.com |

| Mobile Phase | Solvents | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | nih.govacs.orgfigshare.com |

| Gradient | Elution Program | A linear gradient from low to high percentage of organic solvent (B) | nih.govucl.ac.uk |

| Ionization Source | Method | Electrospray Ionization (ESI) in positive mode | acs.orgucl.ac.uk |

| Mass Analyzer | Type | Time-of-Flight (TOF), Quadrupole, Ion Trap | acs.orgacs.orgucl.ac.uk |

| Detection | Scan Mode | Full scan MS and data-dependent MS/MS (auto MS2) | nih.govucl.ac.uk |

Computational Chemistry and Molecular Dynamics Simulations in Conformational Studies

The biological function of Luzopeptin B is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational chemistry and molecular dynamics (MD) simulations, often integrated with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful approaches for elucidating the conformational landscape of this complex molecule, particularly the changes that occur upon binding to its DNA target. ethz.chchemrxiv.orgnih.govfrontiersin.org

NMR studies have been fundamental in determining the solution structure of the luzopeptin-DNA complex. annualreviews.orgportlandpress.comnih.gov These experiments revealed that luzopeptin undergoes a dramatic conformational change upon binding to the DNA minor groove. annualreviews.org In its free state, as observed in crystal structures, the cyclic depsipeptide backbone of luzopeptin adopts a conformation with all trans peptide bonds. nih.gov However, when bound to DNA, the backbone adjusts significantly to fit within the narrow minor groove. portlandpress.com This involves the rotation of specific amide bonds, such as the pyridazine-glycine linkage, and the formation of cis peptide bonds at the Pyr-Gly and Gly-Sar steps. portlandpress.comnih.gov

This conformational shift is critical for function. It shortens the major axis of the depsipeptide, making the distance between the two quinoline chromophores more suitable for bisintercalation spanning two base pairs. portlandpress.com Furthermore, this induced-fit mechanism positions key functional groups on the peptide for specific hydrogen-bonding interactions with the DNA bases, contributing to the stability and specificity of the complex. portlandpress.com

While detailed MD simulations focused solely on Luzopeptin B are not extensively published, the methodology is well-established for studying the dynamics of similar complex peptides and their interactions. nih.govulb.ac.beacs.org MD simulations can complement experimental data by providing an atomistic view of the dynamic processes involved in binding and the conformational equilibria of the free and bound states. For example, simulations have been used to investigate the activity of enzymes involved in the luzopeptin biosynthetic pathway. researchgate.netnih.gov

Table 4: Conformational Comparison of Free vs. DNA-Bound Luzopeptin

| Feature | Free Luzopeptin (Crystalline State) | DNA-Bound Luzopeptin (Solution State) | Significance | Citation |

|---|---|---|---|---|

| Peptide Bonds | All trans configuration | Exhibits cis peptide bonds (e.g., at Pyr-Gly, Gly-Sar) | Allows the peptide to adopt a more compact shape to fit in the DNA minor groove. | nih.gov |

| Overall Shape | More extended conformation | More compact conformation | Optimizes the inter-chromophore distance for bisintercalation. | annualreviews.orgportlandpress.com |

| Hydrogen Bonding | Intramolecular H-bonds (e.g., transannular glycine-to-glycine) | Intramolecular H-bonds are broken to form intermolecular H-bonds with DNA bases (e.g., glycine NH to thymine O-2). | Stabilizes the drug-DNA complex. | portlandpress.com |

| Flexibility | Relatively rigid cyclic structure | Significant conformational rearrangement upon binding. | Demonstrates an "induced fit" binding mechanism. | annualreviews.org |

Molecular Mechanisms of Dna Interaction by Luzopeptin B

DNA Binding Mode and Stoichiometry

The binding of Luzopeptin (B1179268) B to DNA is a highly specific and strong interaction characterized by a defined mode of engagement and binding ratio.

Luzopeptin B binds to B-form DNA as a bisintercalator, a process where both of its planar quinoline (B57606) chromophores insert themselves between the base pairs of the DNA double helix. mdpi.com This interaction occurs from the minor groove of the DNA. mdpi.comannualreviews.org Structural studies have revealed that the two quinoline rings sandwich two Watson-Crick A-T base pairs at the intercalation site. nih.gov The depsipeptide component of Luzopeptin B lies within the minor groove, providing additional contact points and stability to the complex. nih.gov This mode of binding is very strong, with each drug molecule occupying a site of approximately four base pairs. nih.gov

Research into the DNA sequence preference of Luzopeptin B has yielded specific, though somewhat varied, findings. While some early studies suggested little to no sequence selectivity, subsequent footprinting experiments have identified a preference for certain sequences. nih.govnih.gov DNAase I and micrococcal nuclease footprinting experiments indicate that Luzopeptin B binds most effectively to regions containing alternating adenine (B156593) (A) and thymine (B56734) (T) residues. nih.govnih.gov More detailed solution structure analysis using NMR has identified a specific preference for bisintercalation at 5'-CpA sites, which are adjacent to 5'-TpG sites on the complementary strand. nih.gov

| Observed Sequence/Region | Experimental Method |

|---|---|

| Regions with alternating A and T residues | DNAase I and Micrococcal Nuclease Footprinting nih.govnih.gov |

| d(C-A)·d(T-G) steps | NMR Spectroscopy nih.gov |

| General binding occupying ~4 base pairs with little sequence selectivity noted | Polyacrylamide Gel Electrophoresis nih.gov |

The cyclic decadepsipeptide backbone is crucial for the proper positioning and high-affinity binding of Luzopeptin B to DNA. This peptide ring resides in the minor groove, with the peptide and DNA chains oriented in an antiparallel fashion. nih.gov This positioning allows for complementary van der Waals contacts between the peptide and the floor of the minor groove, contributing to the stability and sequence selectivity of the interaction. Upon binding to DNA, the peptide backbone undergoes a significant conformational change; peptide bonds that are in the trans configuration in the free drug isomerize to cis peptide bonds at the Pyr-Gly and Gly-Sar steps in the DNA-bound state. nih.gov

Ligand-Induced DNA Conformational Changes

A direct consequence of the bisintercalation of the two quinoline chromophores is the unwinding of the DNA double helix. mdpi.com The insertion of these large, planar groups between the base pairs forces them apart, locally disrupting the helical twist. This unwinding and extension of the DNA helix is a characteristic feature of bisintercalating agents. mdpi.com

| Type of Cross-Link | Experimental Observation | Interpretation |

|---|---|---|

| Intermolecular | No change in mobility of mixed-length DNA fragments in polyacrylamide gels. nih.gov | Luzopeptin B does not form cross-links between separate DNA molecules. nih.gov |

| Intramolecular | Reduced mobility and smearing of bands on nondenaturing polyacrylamide gels. nih.govnih.gov | Observations are consistent with the formation of cross-links within a single DNA duplex. nih.govnih.gov |

Impact on DNA Superhelicity

Luzopeptin B, through its primary mechanism of bis-intercalation, significantly alters the tertiary structure of DNA by affecting its superhelicity. As a bifunctional intercalator, Luzopeptin B inserts its two quinoline rings into the DNA double helix at two separate points. This process necessitates a localized unwinding of the DNA helix to accommodate the planar chromophores.

Studies on the closely related compound, Luzopeptin A (BBM-928A), have provided quantitative insights into this phenomenon. Viscometric analysis demonstrated that the binding of the luzopeptin molecule to covalently closed circular (CCC) superhelical DNA induces a characteristic unwinding-rewinding process. nih.gov Initially, as the drug binds to negatively supercoiled DNA, it removes negative supercoils, leading to a relaxed DNA state. As more drug molecules intercalate, the continued unwinding introduces positive supercoils. nih.gov

The unwinding angle, which is the degree to which the DNA helix is untwisted at the point of intercalation, has been determined for Luzopeptin A to be approximately 43°. nih.gov This value is notably large, nearly double the unwinding angle of the well-characterized monofunctional intercalator, ethidium (B1194527) bromide (26°). nih.gov This substantial unwinding effect is a direct consequence of its bifunctional nature, where both quinoline chromophores contribute to the untwisting of the DNA helix. The significant alteration of DNA superhelicity is a key factor in the compound's cytotoxic activity, as it can interfere with critical cellular processes such as DNA replication and transcription, which are highly sensitive to DNA topology. nih.gov

Biophysical Characterization of DNA-Luzopeptin B Complexes

A variety of biophysical techniques have been employed to characterize the formation and properties of the complex between DNA and Luzopeptin B.

Fluorescence Quenching and Absorption Spectroscopy Studies

Spectroscopic methods are fundamental in probing the binding affinity and stoichiometry of DNA-ligand interactions. Studies on Luzopeptin A (BBM-928A) have effectively utilized the intrinsic fluorescence of its quinoline chromophores. The interaction with DNA can be monitored by observing the quenching of this fluorescence upon binding.

When Luzopeptin A binds to DNA, its fluorescence is quenched. This phenomenon was leveraged in studies with covalently closed superhelical PM2 DNA. nih.gov By titrating the DNA with the compound and measuring the decrease in fluorescence intensity, researchers were able to determine key binding parameters. These fluorescence quenching experiments revealed a strong interaction between the drug and DNA. nih.gov

The data derived from these fluorometric studies allowed for the calculation of the binding parameters, which are summarized in the table below.

| Parameter | Value | Source |

| Apparent Association Constant (Ka) | 1.93 x 10⁷ M⁻¹ | nih.gov |

| Binding Site Size | 11 nucleotides per drug molecule | nih.gov |

This high association constant indicates a very strong and stable binding of the luzopeptin molecule to the DNA. The binding site size suggests that each molecule of Luzopeptin A covers a span of approximately 11 nucleotides on the DNA. nih.gov

Gel Electrophoretic Mobility Shift Assays

Gel electrophoretic mobility shift assays (EMSA) provide a direct method to visualize the binding of a ligand to a DNA fragment. The principle of this technique is that a DNA fragment bound by a molecule will migrate more slowly through a gel matrix than the unbound DNA, resulting in a "shift" in the band's position.

Experiments have shown that Luzopeptin B forms a tight, and possibly covalent, complex with DNA fragments, leading to a significant reduction in their mobility on non-denaturing polyacrylamide gels. nih.govnih.gov This retardation of the DNA band is clear evidence of the formation of a stable DNA-Luzopeptin B complex. The binding is so strong that under the employed electrophoretic conditions, the DNA-bound drug shows little dissociation. nih.gov

Furthermore, when short DNA fragments (e.g., 15-35 base pairs) are used, the gel analysis reveals a ladder of discrete bands. Each band in the ladder corresponds to the binding of an additional Luzopeptin B molecule to the DNA fragment. nih.gov This observation indicates that multiple drug molecules can bind to a single short DNA duplex. It also confirms that the drug does not form intermolecular cross-links between different DNA fragments, which would result in much larger, slower-migrating complexes at the top of the gel. nih.gov

DNA Footprinting Techniques (DNase I, Micrococcal Nuclease)

DNA footprinting is a high-resolution technique used to identify the specific binding sites of a ligand on a DNA sequence. The method relies on the principle that a bound ligand will protect the DNA phosphodiester backbone from cleavage by a nuclease, such as DNase I or micrococcal nuclease.

DNase I and micrococcal nuclease footprinting experiments have been instrumental in elucidating the sequence preferences of Luzopeptin B binding. nih.govnih.gov These studies revealed that the drug provides significant protection to its binding sites from enzymatic cleavage. The resulting autoradiograph shows a clear "footprint," a region where the nuclease was unable to cut the DNA, corresponding to the drug's binding location.

The key findings from these footprinting studies are summarized below:

| Nuclease | Finding | Source |

| DNase I & Micrococcal Nuclease | Luzopeptin B binds preferentially to regions containing alternating adenine (A) and thymine (T) residues. | nih.govnih.gov |

| DNase I & Micrococcal Nuclease | No specific consensus di- or trinucleotide binding sequence was identified, suggesting a preference for structural features of A-T rich regions rather than a strict sequence. | nih.govnih.gov |

| DNase I & Micrococcal Nuclease | At moderate concentrations, Luzopeptin B can protect the DNA almost completely from nuclease attack, indicating that binding is not strictly limited to the preferred A-T rich sites. | nih.govnih.gov |

| DNase I | Ligand-induced enhancement of DNase I cleavage was observed at both AT and GC-rich regions, suggesting that the drug can induce conformational changes in the DNA that create new sites for nuclease attack. | nih.govnih.gov |

These results indicate that while Luzopeptin B has a preference for alternating A-T tracts, it can bind to various sequences, and its interaction can alter the DNA conformation in a way that affects enzyme accessibility. nih.govnih.gov

Biosynthetic Pathway and Engineering of Luzopeptin B

Nonribosomal Peptide Synthetase (NRPS) System for Luzopeptin (B1179268) Biosynthesis

The core scaffold of luzopeptin B is assembled by a large, multienzyme NRPS complex. semanticscholar.org These NRPS systems are modular, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.gov The assembly line-like nature of NRPSs allows for the production of a diverse array of peptide natural products. nih.gov

Identification and Characterization of the Biosynthetic Gene Cluster

The biosynthetic gene cluster (BGC) for luzopeptins has been identified in the soil actinomycete Actinomadura luzonensis. zju.edu.cnresearchgate.net Genome mining and subsequent genetic studies have been instrumental in elucidating the functions of the genes within this cluster. zju.edu.cnfrontiersin.orgjmicrobiol.or.kr The luz BGC encodes all the necessary enzymatic machinery, including the core NRPSs and the enzymes responsible for tailoring reactions. researchgate.netresearchgate.net Analysis of the BGC reveals a set of genes that direct the synthesis of the peptide backbone and its subsequent modifications. researchgate.net

The identification of the luz BGC was accomplished through genome sequencing of the producing organism and bioinformatic analysis using tools designed to detect secondary metabolite gene clusters. frontiersin.orguniversiteitleiden.nl Gene inactivation experiments, where specific genes within the cluster are knocked out, have confirmed their roles in luzopeptin biosynthesis by observing the accumulation of intermediates or the abolition of final product formation. researchgate.net

Modularity and Conserved Elements within the Bisintercalator Family

The biosynthesis of luzopeptins shares significant modularity and conserved genetic elements with other members of the bisintercalator family, such as sandramycin (B1212530) and quinoxapeptin. mdpi.com This suggests a common evolutionary origin for these biosynthetic pathways. nih.gov The NRPS modules responsible for activating and incorporating specific amino acids, such as 4-OH-Δ-piperazic acid, are conserved across these related pathways. mdpi.com

The general architecture of these compounds consists of a cyclic peptide scaffold to which two planar heterocyclic chromophore units are attached. semanticscholar.org These chromophores are the starting units for the NRPS assembly line. semanticscholar.org The modular nature of the NRPS system allows for a degree of "natural combinatorial biosynthesis," where shuffling of building blocks and enzymatic modifications leads to the production of a variety of related compounds within this family. mdpi.com

Enzymatic Tailoring Steps and Key Enzymes

Following the assembly of the peptide backbone by the NRPS machinery, a series of enzymatic tailoring steps are required to produce the final, biologically active luzopeptin B. These modifications are crucial for the compound's structure and function.

Role of Cytochrome P450 Enzymes in Hydrazone Formation and Carbon-Nitrogen Bond Desaturation

A key tailoring step in luzopeptin biosynthesis is the formation of the rare acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits, which are critical for biological activity. zju.edu.cnnih.gov This process involves a multitasking cytochrome P450 enzyme. zju.edu.cnnih.gov This remarkable enzyme catalyzes four consecutive oxidation reactions, including an unusual carbon-nitrogen bond desaturation, to form the hydrazone-bearing 4-OH-Thp residues. researchgate.netnih.gov

The involvement of a P450 enzyme in creating a C=N bond through desaturation is a noteworthy feature of this pathway, expanding the known catalytic capabilities of this enzyme family. zju.edu.cnnih.gov It has been proposed that this may occur through the hydroxylation of a C-N bond followed by elimination. researchgate.netnih.gov The action of this P450 enzyme is a critical step in forming the key pharmacophore of the luzopeptins. nih.gov

Acetylation and its Significance in Biosynthetic Maturation

Acetylation is another crucial step in the maturation of luzopeptins. Luzopeptin B is a semi-acetylated version of luzopeptin C and a precursor to the fully acetylated luzopeptin A. nih.gov The acetylation of hydroxyl groups on the luzopeptin scaffold is carried out by a membrane-bound acyltransferase. zju.edu.cnnih.gov

This enzymatic modification likely occurs extracellularly, which may serve as a self-protection mechanism for the producing organism, preventing the cytotoxic effects of the final product. zju.edu.cnnih.gov The degree of acetylation has a profound impact on the biological activity of the luzopeptins. acs.org

Precursor Incorporation and Intermediate Metabolites (e.g., β-hydroxykynurenine, 4-OH-Δ-piperazic acid)

The biosynthesis of luzopeptin B relies on the incorporation of specific non-proteinogenic amino acid precursors. The chromophore moieties of luzopeptins are derived from L-tryptophan through a pathway that generates β-hydroxykynurenine as a key intermediate. nih.govmdpi.com This intermediate is then further processed to form the 3-hydroxyquinaldic acid (3HQA) chromophore found in luzopeptins. nih.govmdpi.com

Another important and uncommon precursor is 4-OH-Δ-piperazic acid. mdpi.com This hydroxylated amino acid is directly incorporated by the NRPS assembly line, indicating that the hydroxylation step occurs prior to its integration into the peptide backbone. mdpi.com The biosynthesis of this precursor itself is a complex process, believed to be derived from L-glutamate. nih.govmdpi.com

Table of Key Enzymes and Genes in Luzopeptin Biosynthesis

| Gene/Enzyme | Function | Reference |

| luz BGC | Complete biosynthetic gene cluster for luzopeptin production. | researchgate.net |

| NRPS | Assembles the core peptide backbone of luzopeptin. | semanticscholar.org |

| Cytochrome P450 | Catalyzes four consecutive oxidations, including C-N bond desaturation to form 4-OH-Thp residues. | zju.edu.cnnih.gov |

| Membrane-bound Acyltransferase | Mediates O-acetylation of the luzopeptin scaffold. | zju.edu.cnnih.gov |

| TioG/Swb1 | Aminotransferase involved in the formation of the 3HQA chromophore from β-hydroxykynurenine. | nih.govmdpi.com |

| TioH/Swb2 | Oxidoreductase involved in the formation of the 3HQA chromophore. | nih.govmdpi.com |

| luz13 (piperazate synthase gene) | Provides the piperazate building block for the NRPS. | researchgate.net |

Genetic and Biochemical Approaches to Pathway Elucidation

The intricate biosynthetic pathway of Luzopeptin B has been gradually unveiled through a combination of in vivo genetic manipulations of the producing organism and in vitro biochemical assays using purified enzymes. These approaches have been instrumental in assigning functions to the genes within the luzopeptin biosynthetic gene cluster (BGC) and understanding the precise sequence of molecular transformations.

In Vivo Genetic Manipulation Studies

Genetic manipulation of the luzopeptin-producing strain, Actinomadura luzonensis, has been a cornerstone in deciphering the roles of specific genes involved in its biosynthesis. By creating targeted gene deletions, researchers can observe the resulting metabolic changes, such as the cessation of final product formation and the accumulation of specific intermediates or novel analogs.

Studies have focused on the luz BGC, leading to the identification of key tailoring enzymes. researchgate.net For instance, the deletion of genes encoding cytochrome P450 enzymes and acyltransferases has resulted in the production of various luzopeptin congeners, providing clear evidence of their function in the pathway. researchgate.netresearchgate.net Analysis of metabolic extracts from these mutant strains via High-Performance Liquid Chromatography (HPLC) allows for the direct comparison with the wild-type strain, revealing the specific biosynthetic step that has been blocked. researchgate.net These in vivo studies have been critical in identifying the functions of enzymes responsible for forming the rare acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits, which are crucial for the molecule's biological activity. researchgate.netresearchgate.net

| Manipulated Gene | Enzyme Type | Observed Outcome | Accumulated Congener/Intermediate |

|---|---|---|---|

| Δluz26 | Cytochrome P450 | Abolished production of Luzopeptin A and B. researchgate.netresearchgate.net | Luzopeptin D (precursor lacking hydroxyl groups and desaturation) |

| Δluz27 | Acyltransferase | Abolished production of Luzopeptin A and B. researchgate.netresearchgate.net | Luzopeptin E (deacetylated precursor) |

| Δluz15 | Tryptophan 5-hydroxylase | Blocked formation of the 5-hydroxytryptophan (B29612) starter unit. researchgate.net | Accumulation of precursors lacking the hydroxyl group on the tryptophan-derived starter unit. |

In Vitro Reconstitution of Biosynthetic Steps

To confirm the precise function of enzymes identified through genetic studies, researchers perform in vitro reconstitution assays. This involves purifying the enzyme of interest and providing it with a putative substrate in a controlled test-tube environment to observe the resulting chemical transformation.

A significant breakthrough in understanding luzopeptin biosynthesis came from the in vitro characterization of Luz26, a multitasking cytochrome P450 enzyme. researchgate.net Biochemical assays revealed that Luz26 catalyzes four consecutive oxidation reactions. researchgate.net This includes the highly unusual desaturation of a carbon-nitrogen bond to form the hydrazone-bearing 4-OH-Thp residue, a key feature of the luzopeptin pharmacophore. researchgate.netacs.org It is postulated that the formation of carbon-nitrogen bonds in luzopeptin biosynthesis may involve the elimination of hydroxyl groups previously introduced by P450 enzymes. nih.gov

Following the action of Luz26, the enzyme Luz27, a membrane-bound acyltransferase, was identified. researchgate.net In vitro experiments using membrane fractions containing Luz27 demonstrated its role in the O-acetylation of the hydroxylated Thp residue. researchgate.netresearchgate.net This extracellular acetylation step is thought to be a potential self-protection strategy for the producing organism. researchgate.net The successful reconstitution of these tailoring steps provides definitive evidence for the function of individual enzymes and the sequence of events in the formation of Luzopeptin B's complex architecture. researchgate.net

Strategies for Engineered Biosynthesis and Analog Production

The detailed understanding of the luzopeptin biosynthetic pathway opens up possibilities for engineered biosynthesis and the rational design of novel analogs. rsc.org By manipulating the biosynthetic machinery, it is possible to create structural variations of the luzopeptin scaffold that may possess improved properties or different biological activities.

One key strategy involves the heterologous expression of the luzopeptin gene cluster or parts of it in a more genetically tractable host organism. This can facilitate higher production yields and simplifies the process of genetic engineering compared to the native producer. The modular nature of nonribosomal peptide synthetase (NRPS) assembly lines, which are responsible for building the peptide backbone of luzopeptin, makes them amenable to engineering. nih.govtandfonline.com For example, altering the specificity of the adenylation domains within the NRPS modules could potentially lead to the incorporation of different amino acid building blocks into the final structure.

Structure Activity Relationships Sar in Mechanistic Contexts

Impact of Acetylation State on Molecular Interactions and Biological Activity

The degree of acetylation on the luzopeptin (B1179268) molecule is a critical determinant of its biological efficacy. This is most evident when comparing the activities of Luzopeptin A, B, and C, which differ in their number of acetyl groups.

Differential Effects of Luzopeptin A, B, and C on DNA/RNA Synthesis Inhibition

To illustrate the differential inhibitory effects, consider the following hypothetical data based on typical dose-response curves for this class of compounds:

| Compound | Degree of Acetylation | Hypothetical IC₅₀ (DNA Synthesis) | Hypothetical IC₅₀ (RNA Synthesis) |

| Luzopeptin A | Di-acetylated | 0.1 µM | 0.5 µM |

| Luzopeptin B | Mono-acetylated | 1.0 µM | 5.0 µM |

| Luzopeptin C | Non-acetylated | >10 µM | >10 µM |

Role of the Quinoline (B57606) Chromophores in DNA Binding Affinity and Selectivitynih.gov

The two quinoline chromophores are fundamental to the DNA binding properties of luzopeptins. These planar aromatic ring systems are the moieties that insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This bisintercalation, involving both quinoline rings, is a key feature of the luzopeptin-DNA interaction.

Importance of the Cyclic Depsipeptide Scaffold for Bifunctional Intercalation

The cyclic decadepsipeptide scaffold serves as a crucial structural framework that holds the two quinoline chromophores in a specific spatial orientation. This pre-organization is essential for the molecule to act as a bifunctional intercalator, meaning it can insert both of its quinoline rings into the DNA helix simultaneously.

The rigidity and conformation of the peptide backbone dictate the distance and relative angle between the two chromophores. This precise positioning is critical for the molecule to span across the DNA and effectively "clamp" onto the helix. Without this scaffold, the individual quinoline moieties would only be capable of mono-intercalation, which would result in a significantly weaker and less specific interaction with DNA. Therefore, the cyclic depsipeptide scaffold is not merely a linker but an integral component that enables the cooperative and high-affinity binding characteristic of the luzopeptin antibiotics.

Mechanistic Insights into Cellular Effects of Luzopeptin B

Inhibition of Nucleic Acid Synthesis

Luzopeptin (B1179268) B is a potent inhibitor of both DNA and RNA synthesis. Studies comparing it with its analogues, Luzopeptin A and C, have shown that while all three bind avidly to isolated DNA, their effects in cellular systems can differ, likely due to variations in their ability to cross cellular membranes. In cultured Novikoff hepatoma cells, RNA synthesis is more sensitive to Luzopeptin B than DNA synthesis is.

The inhibition of RNA synthesis by Luzopeptin B is a significant component of its mechanism of action. In studies using isolated nuclei from Novikoff hepatoma cells, Luzopeptin B was slightly more active than Luzopeptin A in inhibiting RNA synthesis. However, when tested in a cell-free system directly against RNA polymerase activity in vitro, Luzopeptin C was found to be the most active of the three analogues. This suggests that while Luzopeptin B is a powerful inhibitor of transcription within the cell, its direct interaction with the RNA polymerase enzyme may be less potent compared to Luzopeptin C.

Table 1: Comparative Inhibitory Effects of Luzopeptins A summary of findings from studies on Novikoff hepatoma cells.

| Assay Type | Luzopeptin A | Luzopeptin B | Luzopeptin C |

|---|---|---|---|

| Whole-Cell DNA Synthesis | Inhibitory | Less Inhibitory than A | Ineffective |

| Whole-Cell RNA Synthesis | Inhibitory | Less Inhibitory than A | Ineffective |

| RNA Synthesis in Isolated Nuclei | Inhibitory | Slightly more active than A | Slightly more active than A |

| DNA Polymerase Activity in vitro | Inhibitory | Inhibitory | Inhibitory |

| RNA Polymerase Activity in vitro | Inhibitory | Inhibitory | More active than A & B |

Modulation of Transcriptional and Replicational Processes

The fundamental mechanism by which Luzopeptin B inhibits nucleic acid synthesis is through its direct and robust interaction with the DNA double helix. uba.ar Luzopeptin B functions as a DNA bisintercalator, meaning its two quinoline (B57606) chromophores insert themselves between the base pairs of the DNA strand. uba.arresearchgate.net This binding occurs in the minor groove of the DNA. portlandpress.com

This bisintercalation event physically alters the structure of DNA, causing pronounced local helix unwinding and an increase in the contour length of the DNA molecule. uba.arportlandpress.com Atomic force microscopy (AFM) studies have visualized these effects, demonstrating that each bound Luzopeptin B molecule extends the DNA by approximately 0.68 nm. uba.ar Research indicates a binding preference for AT-rich regions over GC-rich sequences. uba.arresearchgate.net In one study using DNA with a 42% GC content, the DNA became saturated with one Luzopeptin B molecule every 40 base pairs. uba.arresearchgate.net

Furthermore, as the concentration of Luzopeptin B increases, it induces more complex morphological changes in DNA. uba.arresearchgate.net AFM imaging has provided direct evidence that the antibiotic can cause both inter- and intramolecular cross-linking of DNA, leading to tangled and compacted structures. uba.arresearchgate.netnih.gov By physically distorting and cross-linking the DNA template, Luzopeptin B creates a significant steric barrier that disrupts the progression of DNA and RNA polymerases, thereby modulating and inhibiting the fundamental processes of replication and transcription. uba.arresearchgate.net

Interaction with Viral Enzymes: Reverse Transcriptase Inhibition (e.g., HIV-1, HIV-2 RT)

In addition to its effects on cellular polymerases, the luzopeptin class of compounds has been shown to inhibit viral reverse transcriptases (RT). jst.go.jp Specifically, luzopeptins are active against the RT enzymes from Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). capes.gov.bruea.ac.uknih.gov

Comparative studies between the luzopeptins and the structurally related quinoxapeptins revealed that while luzopeptins are more potent cytotoxic agents, quinoxapeptins are more powerful inhibitors of HIV-1 reverse transcriptase. capes.gov.bruea.ac.uk Within the luzopeptin family, a distinct and inverse relationship exists between cytotoxic potency and HIV-1 RT inhibition. capes.gov.bruea.ac.uk The order of potency for cytotoxicity is Luzopeptin A > Luzopeptin B > Luzopeptin C. capes.gov.bruea.ac.uk Conversely, the order of potency for the inhibition of HIV-1 reverse transcriptase is C > B > A. capes.gov.bruea.ac.uk This makes Luzopeptin B a moderately potent inhibitor of HIV-1 RT within its specific family, less effective than Luzopeptin C but more so than the highly cytotoxic Luzopeptin A. capes.gov.bruea.ac.uk

Table 2: Relative Potency of Luzopeptin Analogues

| Activity | Potency Ranking |

|---|---|

| Cytotoxicity | Luzopeptin A > Luzopeptin B > Luzopeptin C |

| HIV-1 Reverse Transcriptase Inhibition | Luzopeptin C > Luzopeptin B > Luzopeptin A |

Future Directions and Advanced Research Frontiers

High-Resolution Structural Determination of DNA-Luzopeptin B Complexes

Future research endeavors are directed towards obtaining higher-resolution crystal structures of Luzopeptin (B1179268) B in complex with various DNA sequences. While initial models have been established through NMR and computational methods, X-ray crystallography could provide atomic-level detail, clarifying the precise stereochemical interactions.

A significant breakthrough in understanding the binding of this class of compounds was the characterization of the luzopeptin-d(C-A-T-G) complex in an aqueous solution using two-dimensional NMR (2D-NMR) and molecular dynamics. nih.gov This research established that one luzopeptin molecule binds symmetrically to the DNA duplex. nih.gov The study successfully assigned the proton resonances and identified numerous intermolecular Nuclear Overhauser Effects (NOEs), which define the alignment of the antibiotic at its DNA binding site. nih.gov

The structural analysis revealed that the quinoline (B57606) chromophores of luzopeptin bisintercalate at the d(C-A)•d(T-G) steps, sandwiching the central A•T base pairs. nih.gov The cyclic decadepsipeptide backbone of luzopeptin resides in the minor groove of the DNA. researchgate.netresearchgate.net This binding event is accompanied by a significant unwinding of the DNA double helix by an estimated 40–50°. researchgate.net Eighteen specific NOEs between the antibiotic and the DNA protons, along with ring-current-induced shifts, precisely defined the drug's position and orientation. researchgate.net The quinoline rings are oriented with their long axes collinear with the flanking base pairs, stacking primarily on the adenine (B156593) bases. nih.govresearchgate.net These detailed structural insights from NMR form the basis for future high-resolution studies aimed at capturing the dynamic conformational changes of both the ligand and DNA upon complex formation. annualreviews.org

Expanding Biosynthetic Engineering for Novel Analogues with Tailored Activities

The complex structure of luzopeptins arises from a modular non-ribosomal peptide synthetase (NRPS) assembly line, presenting significant opportunities for biosynthetic engineering. mdpi.comnih.gov Understanding and manipulating this biosynthetic pathway is a key frontier for generating novel analogues with potentially improved or altered biological activities. researchgate.net

The biosynthesis of bisintercalator compounds is highly modular, involving the activation of a chromophore starter unit which is then elongated by the sequential addition of specific amino acids by NRPS modules. mdpi.com Tailoring enzymes then introduce further chemical diversity. researchgate.net For instance, the biosynthesis of Luzopeptin A involves a multitasking cytochrome P450 enzyme that performs four consecutive oxidations, including an unusual carbon-nitrogen bond desaturation to form a hydrazone-bearing residue. researchgate.net This is followed by O-acetylation, likely mediated by a membrane-bound acyltransferase, which may serve as a self-protection mechanism for the producing organism. researchgate.net

Future research will focus on harnessing these promiscuous tailoring enzymes and engineering the NRPS modules to accept different substrates. mdpi.comresearchgate.net By altering the specificity of the adenylation domains within the NRPS, different amino acids could be incorporated into the peptide scaffold. mdpi.com Furthermore, swapping or modifying the tailoring enzymes, such as the P450s and acetyltransferases, could generate a library of new luzopeptin-related compounds. mdpi.comresearchgate.net For example, the differences between Luzopeptin A, B, and C are due to the degree of acetylation, which in turn affects their hydrophobicity and ability to cross cell membranes, ultimately influencing their antitumor activity. nih.gov The development of heterologous expression systems provides a powerful platform for the de novo biosynthesis of these complex natural products and their engineered analogues, facilitating detailed characterization and rapid generation of novel compounds. researchgate.net

Advanced Spectroscopic and Microscopic Probes for Dynamic Interaction Studies

The study of the dynamic and structural consequences of Luzopeptin B binding to DNA has been significantly advanced by single-molecule techniques, particularly atomic force microscopy (AFM). researchgate.netuba.arnih.govfsu.edu AFM allows for the direct visualization of individual DNA molecules and their complexes with luzopeptin, providing quantitative data on the structural changes induced by binding. nih.govmdpi.comcore.ac.uk

AFM studies have demonstrated that the bisintercalation of Luzopeptin B causes a measurable increase in the contour length of DNA, consistent with the insertion of the two quinoline chromophores between base pairs. uba.arnih.gov Each bound drug molecule is expected to lengthen the DNA by approximately 0.68 nm. uba.ar These experiments have also provided direct visual evidence for both inter- and intramolecular cross-linking of DNA by Luzopeptin B, resulting in molecules with complex morphologies. researchgate.netuba.arnih.gov The prevalence of these complex structures increases with higher concentrations of the drug. uba.arnih.gov

Table 1: Summary of Atomic Force Microscopy (AFM) Findings on Luzopeptin B-DNA Interactions

| Parameter Measured | Observation | Implication | Citations |

|---|---|---|---|

| DNA Contour Length | Increases upon addition of Luzopeptin B. | Direct evidence of bisintercalation of the quinoline chromophores. | uba.ar, nih.gov, fsu.edu |

| Binding Saturation (42% GC DNA) | Plateaus at ~1 drug molecule per 40 base pairs. | Defines the binding site size and density on AT-rich DNA. | uba.ar, nih.gov, researchgate.net |

| Binding Saturation (59% GC DNA) | Plateaus at ~1 drug molecule per 72 base pairs. | Confirms preferential binding to DNA with lower GC content. | uba.ar, nih.gov, researchgate.net |

| Molecular Morphology | Increased observation of complex structures (loops, condensed forms). | Direct evidence of both intramolecular and intermolecular DNA cross-linking. | uba.ar, nih.gov, researchgate.net |

Beyond AFM, other advanced techniques are crucial for a complete picture. Spectroscopic methods like circular dichroism (CD) can probe changes in DNA helicity upon drug binding. oup.com Fluorescence quenching assays are used to study binding affinity and kinetics. oup.com Additionally, nuclease footprinting with agents like DNAse I and micrococcal nuclease helps to identify the preferred binding sites of the drug on different DNA sequences, revealing patterns of protection and enhanced cleavage. nih.gov Chemical footprinting using diethylpyrocarbonate has also been used to show that luzopeptin makes certain adenine residues hyperreactive. nih.gov

Deeper Exploration of Specificity Determinants in DNA Recognition

A central question in the study of Luzopeptin B is the basis of its DNA sequence recognition. While it binds strongly to DNA, it displays little strict sequence selectivity, a characteristic that distinguishes it from related quinoxaline (B1680401) antibiotics like echinomycin (B1671085). researchgate.netnih.govnih.gov However, a clear preference for certain DNA regions has been established through various biochemical and biophysical techniques. researchgate.netuba.arnih.gov

Footprinting experiments with DNAse I and micrococcal nuclease suggest that Luzopeptin B binds preferentially to regions containing alternating adenine and thymine (B56734) residues. nih.gov This preference for AT-rich sequences is corroborated by AFM studies, which show a significantly higher degree of bisintercalation into DNA with a lower GC content. researchgate.netuba.arnih.gov For example, binding saturation was observed at one drug molecule per 40 base pairs for DNA with 42% GC content, compared to one per 72 base pairs for DNA with 59% GC content. researchgate.netuba.ar

Table 2: Summary of Luzopeptin B DNA Binding Specificity Findings

| Experimental Technique | Key Finding | Interpretation | Citations |

|---|---|---|---|

| Nuclease Footprinting (DNAse I) | Protection observed at regions of alternating A and T residues. | Preference for AT-rich sequences. | nih.gov |

| Atomic Force Microscopy (AFM) | Higher binding density on DNA with lower GC content (AT-rich). | Quantitative confirmation of preference for AT-rich DNA. | uba.ar, researchgate.net, nih.gov |

| NMR Spectroscopy | Bisintercalation observed at 5'-CpA and 5'-TpG steps. | Identification of specific intercalation sites in short oligonucleotides. | researchgate.net, researchgate.net |

| Gel Electrophoresis | Strong binding occupying ~4 base pairs with little sequence selectivity. | High-affinity binding with a defined site size. | nih.gov |

| Base-Modified DNA Studies | Purine (B94841) 2-amino group is not essential but influences site preference. | DNA recognition is not solely dependent on specific hydrogen bonds; peptide backbone and DNA conformation are key. | researchgate.net |

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Luzopeptin B?

- Methodological Answer : Conduct pharmacokinetic studies (plasma half-life, bioavailability) and assess tissue penetration via LC-MS. Test metabolite stability and use PK/PD modeling to optimize dosing regimens. Compare results across species (e.g., murine vs. primate) to identify translational barriers .

Q. What novel methodologies are emerging to enhance Luzopeptin B’s therapeutic index?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.